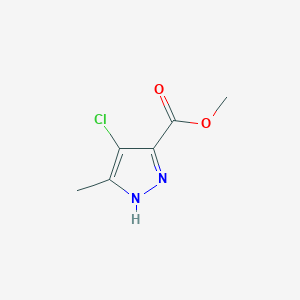

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of hydrazine derivatives with β-keto esters in the presence of a suitable acid catalyst. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications, making them valuable in various research and industrial contexts.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicidal Properties

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate has been identified as an effective herbicide. Its application in crop protection helps manage unwanted vegetation, thereby enhancing crop yield and resource utilization. Research indicates that this compound can selectively inhibit the growth of certain weeds without adversely affecting crop plants.

Case Study: Efficacy in Weed Control

A study conducted on various crops demonstrated that formulations containing this compound reduced weed biomass by up to 80% compared to untreated controls. This significant reduction illustrates its potential as a key ingredient in herbicide formulations.

Pharmaceutical Development

Synthesis of Bioactive Compounds

In pharmaceutical research, this compound serves as a crucial building block for synthesizing novel therapeutic agents. Its structural properties allow for modifications that enhance biological activity against various diseases.

Case Study: Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies showed that derivatives synthesized from this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cell viability.

Material Science

Applications in Advanced Materials

this compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance of these materials.

Case Study: Polymer Formulations

Research into polymer composites incorporating this compound revealed improvements in mechanical strength and thermal stability. For instance, a study showed that adding this compound to epoxy resins resulted in a 30% increase in tensile strength compared to standard formulations.

Mecanismo De Acción

The mechanism by which methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate: This compound is structurally similar but contains an additional amino-sulfonyl group, which can affect its reactivity and biological activity.

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid:

Uniqueness: Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Actividad Biológica

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈ClN₂O₂ and a molecular weight of 211.05 g/mol. Its structure features a five-membered ring containing two nitrogen atoms, with a methyl group at the 5-position and a chloro group at the 4-position. This unique configuration contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Enzymatic Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of D-amino acid oxidase (DAAO). This enzyme is crucial in the metabolism of neurotransmitters, and its inhibition may have significant implications for treating neurological disorders such as schizophrenia and Alzheimer's disease. Research indicates that this compound can modulate DAAO activity, potentially enhancing cognitive function by increasing levels of neuroprotective D-amino acids .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies suggest that it can inhibit the growth of various pathogenic bacteria and fungi, although specific mechanisms remain to be fully elucidated. The presence of the chloro group may enhance its interaction with microbial enzymes or cell membranes, contributing to its antimicrobial effects .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It has been observed to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release .

Study on Neuroprotective Effects

A study published in Frontiers in Pharmacology evaluated various pyrazole derivatives for their neuroprotective effects against oxidative stress-induced neuronal damage. This compound was among those tested, showing significant cytoprotective effects at low concentrations (IC50 < 50 µM) against oxidative stress in neuronal cell lines .

Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated moderate cytotoxicity with IC50 values ranging between 20 to 50 µM, indicating potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- D-amino Acid Oxidase Modulation : Inhibition of DAAO leads to increased levels of neuroprotective D-amino acids.

- Antimicrobial Mechanisms : Potential disruption of microbial cell membranes or inhibition of key metabolic enzymes.

- Anti-inflammatory Pathways : Modulation of cytokine release and inflammatory signaling pathways.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYAWSVKAUHNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.